molecular formula C26H30N2O3S2 B2473147 N-benzyl-N-tert-butyl-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide CAS No. 476668-12-9

N-benzyl-N-tert-butyl-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide

Cat. No.: B2473147
CAS No.: 476668-12-9
M. Wt: 482.66
InChI Key: SROQBIZRPFWKKS-XLNRJJMWSA-N
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Description

N-benzyl-N-tert-butyl-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide is a useful research compound. Its molecular formula is C26H30N2O3S2 and its molecular weight is 482.66. The purity is usually 95%.
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Properties

IUPAC Name

N-benzyl-N-tert-butyl-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O3S2/c1-26(2,3)28(18-19-10-6-5-7-11-19)23(29)14-9-15-27-24(30)22(33-25(27)32)17-20-12-8-13-21(16-20)31-4/h5-8,10-13,16-17H,9,14-15,18H2,1-4H3/b22-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROQBIZRPFWKKS-XLNRJJMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CC1=CC=CC=C1)C(=O)CCCN2C(=O)C(=CC3=CC(=CC=C3)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N(CC1=CC=CC=C1)C(=O)CCCN2C(=O)/C(=C/C3=CC(=CC=C3)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-N-tert-butyl-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide is a complex thiazolidinone derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and metabolic modulation effects, supported by relevant case studies and research findings.

Chemical Structure

The compound is characterized by the following chemical structure:

C22H28N2O2S\text{C}_{22}\text{H}_{28}\text{N}_2\text{O}_2\text{S}

Biological Activity Overview

The biological activities of this compound include:

  • Antibacterial Activity : Effective against various bacterial strains.
  • Antifungal Activity : Demonstrated efficacy against common fungal pathogens.
  • Metabolic Modulation : Potential effects on metabolic pathways, particularly in relation to diabetes and liver function.

Antibacterial and Antifungal Activities

A study evaluated the synthesized thiazolidinone derivatives for their antibacterial properties against strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated that certain derivatives exhibited comparable or superior activity compared to standard antibiotics like norfloxacin and chloramphenicol .

Table 1: Antibacterial Activity of Thiazolidinone Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
Compound CBacillus subtilis8 µg/mL

Metabolic Modulation

Research has also highlighted the potential of N-benzyl-N-tert-butyl derivatives in the context of metabolic diseases. For instance, a study identified that related compounds act as selective antagonists of the Farnesoid X receptor (FXR), which plays a critical role in bile acid metabolism and glucose homeostasis. The administration of these compounds led to significant reductions in gene expressions related to gluconeogenesis in db/db mice, suggesting a promising avenue for diabetes treatment .

Table 2: Effects on Gene Expression in db/db Mice

Gene NameControl Group ExpressionTreatment Group Expression
Phosphoenolpyruvate Carboxykinase (PEPCK)HighLow
Glucose 6-phosphatase (G6Pase)HighLow
Small Heterodimer Partner (SHP)ModerateLow

Case Studies

Several case studies have been conducted to evaluate the pharmacological profiles of thiazolidinone derivatives:

  • Case Study 1 : A derivative similar to N-benzyl-N-tert-butyl was tested for its antifungal activity against Candida albicans. The compound showed significant inhibition at low concentrations, indicating its potential as an antifungal agent .
  • Case Study 2 : In metabolic studies, compounds were administered to diabetic models, resulting in improved glucose tolerance and reduced insulin resistance. These findings suggest that thiazolidinones could serve as therapeutic agents in managing type 2 diabetes .

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